(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid
Overview
Description
This compound appears to be a derivative of butanoic acid with benzoyloxy and dimethylamino substituents. Butanoic acid is a carboxylic acid also known as butyric acid1. The benzoyloxy groups are ester functional groups, which are commonly found in a wide range of naturally occurring and synthetic compounds1. The dimethylamino group is a common functional group in organic chemistry, known for its basic properties1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of butanoic acid with the appropriate benzoyloxy and dimethylamino reagents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at its chiral centers. The (2R,3R) designation indicates the configuration of the chiral centers in the molecule3.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester groups might undergo reactions such as hydrolysis or transesterification. The dimethylamino group could participate in reactions typical of amines3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include properties such as solubility, melting point, boiling point, and acidity or basicity3.Scientific Research Applications
-
Enantioselective Synthesis
- Summary of Application : This compound has been used in the enantioselective synthesis of various organic compounds . These include ®-pipecolic acid, (2R,3R)-3-hydroxypipecolic acid, β- (+)-conhydrine, (−)-lentiginosine, (−)-swainsonine and 1,2-di-epi-swainsonine .
- Methods of Application : The strategy employed for these syntheses involves regioselective aziridine ring opening, Wittig olefination and Ring-Closing Metathesis (RCM) as the key chemical transformations .
- Results or Outcomes : The result is the successful synthesis of the aforementioned compounds starting from a common chiral synthon .
-
Optical Resolution of Racemic Alcohols
- Summary of Application : “(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid” has been used in the optical resolution of racemic alcohols by diastereoisomeric complex formation .
- Methods of Application : The method involves the formation of a complex with the racemic alcohol. For example, the crystal structure of the (–)- (1R,2S,5R)-menthol·O,O′-dibenzoyl- (2R,3R)-tartaric acid complex was obtained by reacting O,O′-dibenzoyl- (2R,3R)-tartaric acid monohydrate and racemic menthol .
- Results or Outcomes : The result is the successful resolution of the racemic alcohols .
- Microbial Production of (2R,3R)-2,3-Butanediol
- Summary of Application : This compound has been used in the microbial production of (2R,3R)-2,3-Butanediol . (2R,3R)-2,3-Butanediol has many industrial applications, such as it is used as an antifreeze agent and low freezing point fuel . In addition, it is particularly important to provide chiral groups in drugs .
- Methods of Application : The method involves the use of metabolic engineering and synthetic biological approaches to improve titers, yields, productivities, and optical purities .
- Results or Outcomes : The result is the successful production of (2R,3R)-2,3-Butanediol with high titers, yields, productivities, and optical purities .
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed5.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient methods for its synthesis6.
Please note that this is a general analysis based on the functional groups present in the compound and not specific to “(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid”. For a detailed and accurate analysis, please consult relevant scientific literature or a professional chemist.
properties
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPSOODYGSBAH-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552821 | |
Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |
CAS RN |
78761-37-2 | |
Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.